molecular formula C12H12N2OS B415505 N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B415505
M. Wt: 232.30 g/mol
InChI Key: VGAAFFCTEWXZHO-UHFFFAOYSA-N
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Description

“N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide” is a derivative of benzothiazole . Benzothiazole derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Chemical Reactions Analysis

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, are highly reactive and can participate in a wide variety of chemical reactions .

Future Directions

Benzothiazole derivatives are biologically active and industrially demanded compounds. They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . Therefore, they have great potential for the development of new drugs and materials.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-7-2-5-9-10(6-7)16-12(13-9)14-11(15)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAAFFCTEWXZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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